(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine
Description
(1R,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine is a chiral cyclohexane-based diamine with methyl groups substituted on both nitrogen atoms. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.25 g/mol and a CAS number of 320778-92-5 . The compound exhibits stereochemical specificity due to its (1R,2S) configuration, which influences its coordination chemistry and applications in asymmetric catalysis and medicinal chemistry. For example, it has been utilized as a ligand in Mn(CO)₅Br-catalyzed transfer hydrogenation reactions, where its stereochemistry enhances enantioselectivity .
Properties
IUPAC Name |
(1R,2S)-1-N,2-N-dimethylcyclohexane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-9-7-5-3-4-6-8(7)10-2/h7-10H,3-6H2,1-2H3/t7-,8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHPOFJADXHYBR-OCAPTIKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC[C@@H]1NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75599-23-4 | |
| Record name | rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Epoxide Ring-Opening
Cyclohexene oxide is reacted with methylamine in ethanol at 60°C for 24 hours to yield racemic trans-1,2-diamine derivatives. The reaction proceeds via nucleophilic attack on the epoxide, forming a diastereomeric mixture.
Step 2: Cyclization
The diamine intermediate undergoes cyclization under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [Ph₃P]) in tetrahydrofuran (THF) at 0°C. This forms a bicyclic intermediate, which is isolated via filtration and washed with cold diethyl ether.
Step 3: Hydrolysis
The bicyclic compound is hydrolyzed using 6 M hydrochloric acid (HCl) at reflux for 12 hours. This step regenerates the diamine structure while retaining the trans configuration.
Step 4: Kinetic Resolution
Racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine is resolved using L-(+)-tartaric acid in methanol. Diastereomeric salt formation selectively precipitates the (1R,2S)-enantiomer, achieving ≥98% enantiomeric excess (ee).
Key Data:
| Step | Yield (%) | Purity (ee) | Conditions |
|---|---|---|---|
| Epoxide Ring-Opening | 85–90 | Racemic | Ethanol, 60°C, 24 h |
| Cyclization | 70–75 | – | DIAD/Ph₃P, THF, 0°C |
| Hydrolysis | 80–85 | – | 6 M HCl, reflux, 12 h |
| Kinetic Resolution | 45–50 | ≥98% | L-(+)-tartaric acid, methanol |
Catalytic Asymmetric Hydrogenation
An alternative industrial-scale method employs catalytic asymmetric hydrogenation of imine precursors. This approach uses chiral ruthenium or iridium catalysts to directly generate the (1R,2S)-enantiomer with high stereoselectivity.
Reaction Protocol
-
Imine Synthesis : Cyclohexanone is condensed with methylamine in toluene under Dean-Stark conditions to form the corresponding imine.
-
Hydrogenation : The imine is hydrogenated at 50 bar H₂ pressure using a chiral Ru-BINAP catalyst at 25°C for 6 hours.
-
Work-Up : The product is filtered through Celite and purified via recrystallization from hexane/ethyl acetate.
Performance Metrics:
-
Yield : 88–92%
-
Enantiomeric Excess : 95–97% ee
-
Catalyst Loading : 0.5 mol%
Enzymatic Resolution
Enzymatic methods leverage lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture. For example, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the acetylation of the (1S,2R)-enantiomer, leaving the desired (1R,2S)-diamine unreacted.
Procedure:
-
Acetylation : Racemic diamine is treated with vinyl acetate and CAL-B in tert-butyl methyl ether (TBME) at 30°C for 48 hours.
-
Separation : The unreacted (1R,2S)-diamine is separated from acetylated (1S,2R)-diamine via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).
Outcomes:
-
Conversion : 50–55%
-
ee of Product : ≥99%
-
Enzyme Reusability : 5 cycles without significant activity loss
Chiral Pool Synthesis
Starting from naturally occurring chiral precursors, such as (1R,2R)-cyclohexane-1,2-diamine, this method involves selective methylation and inversion of configuration at one stereocenter.
Synthetic Route:
-
Methylation : (1R,2R)-cyclohexane-1,2-diamine is treated with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C for 8 hours.
-
Configuration Inversion : The (1R,2R)-dimethyl derivative undergoes Mitsunobu reaction with p-nitrobenzoic acid to invert the configuration at C2, followed by hydrolysis with NaOH to yield this compound.
Efficiency:
-
Overall Yield : 40–45%
-
ee : 97–99%
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Kinetic Resolution | 45–50 | ≥98 | Moderate | Pilot-scale |
| Asymmetric Hydrogenation | 88–92 | 95–97 | High | Industrial |
| Enzymatic Resolution | 50–55 | ≥99 | Low | Lab-scale |
| Chiral Pool Synthesis | 40–45 | 97–99 | High | Multi-kilogram |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oximes, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H18N2
- Molecular Weight : 142.24 g/mol
- CAS Number : 67579-81-1
- Chirality : The compound has two chiral centers, contributing to its optical activity and making it valuable as a chiral ligand.
Organic Synthesis
(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine is primarily used as a chiral ligand in asymmetric synthesis and catalysis. It facilitates the formation of chiral metal complexes that catalyze enantioselective reactions.
Catalysis
The compound is employed in various catalytic processes:
- Copper-Catalyzed C-N Coupling Reactions : It acts as a ligand for synthesizing:
Biological Applications
Research indicates potential biological activities:
- It serves as a building block for biologically active molecules.
- Investigated for interactions with enzymes and proteins, influencing cellular functions such as signaling pathways.
Medicinal Chemistry
In drug development, the compound's ability to induce chirality enhances pharmacological properties and reduces side effects. Its role in synthesizing optically pure compounds is vital for developing effective pharmaceuticals .
Case Studies
Mechanism of Action
The mechanism of action of (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to specific sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
(1S,2S)- and (1R,2R)-N1,N2-Dimethylcyclohexane-1,2-diamine
These enantiomers share identical molecular formulas but differ in spatial arrangement. The (1S,2S)-isomer (CAS: 87583-89-9) has distinct optical properties and is commercially available at ≥98% purity . Studies show that stereochemistry critically impacts ligand performance. For instance, in self-assembly covalent cages, (1S,2S)-cyclohexane-1,2-diamine derivatives form structures distinct from their (1R,2R) counterparts due to directional hydrogen-bonding preferences .
(1R,2R)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine
This compound (CAS: 894493-95-9) features additional methyl groups, increasing steric bulk and reducing basicity. In catalytic applications, tetramethyl derivatives exhibit lower coordination flexibility compared to dimethyl variants, often resulting in diminished reactivity in transfer hydrogenation .
Substituted Cyclohexane Diamines
(1R,2R)-N1,N2-Bis(quinolin-8-yl)cyclohexane-1,2-diamine (L4)
This ligand, synthesized via Buchwald-Hartwig coupling (85% yield), demonstrates enhanced catalytic activity in oxidative coupling reactions due to electron-withdrawing quinoline substituents. Its rigid structure improves enantioselectivity but reduces solubility in polar solvents .
Piperazine Derivatives
Piperazine (e.g., compounds 27 and 28 in Table 4 of ) has lower basicity (pKa ~8.5) compared to cyclohexane-1,2-diamine (pKa ~9.8), leading to higher cLogD values (+1.5 units) and improved membrane permeability. However, this comes at the cost of reduced IRAK4 inhibitory potency in medicinal applications .
Physicochemical and Functional Comparisons
Biological Activity
(1R,2S)-N1,N2-Dimethylcyclohexane-1,2-diamine, also known as a chiral diamine, is a compound with significant biological activity and potential applications in various fields including medicinal chemistry and biochemistry. This article delves into its biochemical properties, mechanisms of action, and relevant research findings.
Overview of the Compound
- Chemical Structure : The compound is characterized by two chiral centers, giving it optical activity. Its molecular formula is with a molar mass of approximately 142.24 g/mol.
- CAS Number : 67579-81-1
The biological activity of this compound can be summarized as follows:
- Enzyme Interactions : Preliminary studies indicate that the compound can interact with various enzymes and proteins, influencing their activity and potentially altering metabolic pathways.
- Cellular Effects : Research suggests that it may affect cell signaling pathways and gene expression, which could lead to changes in cellular metabolism .
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions : The compound binds to specific biomolecules due to its chiral nature, which allows for selective interactions with enzymes or receptors .
- Influence on Biochemical Pathways : By modulating enzyme activity or receptor signaling, it can influence various biochemical pathways crucial for cellular function.
1. Antitumor Activity
A study investigated the antitumor properties of related cyclohexanediamines. The results indicated that modifications in the structure could enhance cytotoxicity against cancer cell lines. For instance, certain derivatives exhibited significant activity against human pancreatic and gastric cancer cells .
2. Enzyme Inhibition
Research has shown that this compound can act as an inhibitor for specific enzymes involved in metabolic processes. This inhibition can lead to altered cellular responses and potential therapeutic effects in metabolic disorders .
3. Chiral Ligands in Asymmetric Synthesis
The compound is extensively used as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with metals enhances the enantioselectivity of reactions, leading to the production of optically pure compounds that are vital in drug development.
Data Table: Biological Activity Summary
Safety and Handling
Due to its biological activity and potential toxicity, proper safety measures should be taken when handling this compound:
- Hazard Classification : It is classified as harmful if swallowed and can cause skin burns.
- Precautionary Measures : Use personal protective equipment (PPE) such as gloves and goggles when handling the compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing enantiomerically pure (1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine?
- Methodological Answer : A four-step synthesis involves:
Epoxide Ring-Opening : React cyclohexene oxide with methylamine to yield racemic trans-1,2-diamine derivatives.
Cyclization : Use Mitsunobu conditions (e.g., DIAD/Ph3P) to form a bicyclic intermediate.
Ring-Opening : Hydrolyze the intermediate under acidic conditions to obtain racemic trans-N1,N2-dimethylcyclohexane-1,2-diamine.
Kinetic Resolution : Separate enantiomers via diastereomeric salt formation with tartaric acid, achieving >98% enantiomeric excess (ee) .
- Key Data :
| Step | Yield (%) | Purity (ee) | Reference |
|---|---|---|---|
| Final Resolution | 45-50% | ≥98% |
Q. Which analytical techniques are critical for confirming the stereochemical purity of this diamine?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases.
- Polarimetry : Measures optical rotation ([α]D<sup>20</sup> = -12.5° for (1R,2R) vs. +12.5° for (1S,2S)) to confirm enantiopurity .
- X-ray Crystallography : Validates absolute configuration, as demonstrated in mercury(II) complexes .
- NMR Spectroscopy : Diastereotopic proton splitting in <sup>1</sup>H NMR distinguishes cis/trans isomers .
Advanced Research Questions
Q. How does this compound enhance stereoselectivity in asymmetric catalysis?
- Methodological Answer :
- Ligand Design : The diamine acts as a chiral backbone in transition-metal complexes (e.g., with Pd or Ru) to induce axial chirality. For example, in carbonyl allylation, it enables diastereomeric ratios up to 4:1 .
- Mechanistic Insight : Steric hindrance from methyl groups and cyclohexane rigidity enforces specific transition-state geometries, favoring enantioselective bond formation .
- Case Study :
| Reaction Type | Diastereomeric Ratio (dr) | ee (%) | Reference |
|---|---|---|---|
| Allylation | 4:1 | 80-85 |
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points) across studies?
- Methodological Answer :
- Source Validation : Cross-check CAS numbers (e.g., 68737-65-5 for (1R,2R) vs. 87583-89-9 for (1S,2S)) to confirm stereoisomer identity .
- Purity Assessment : Discrepancies in melting points (45°C vs. 47°C) may arise from polymorphic forms or residual solvents. Recrystallization in anhydrous ether improves consistency .
- Table :
| Isomer | CAS RN | Melting Point (°C) | Purity (%) |
|---|---|---|---|
| (1R,2R) | 68737-65-5 | 45 | ≥94 |
| (1S,2S) | 87583-89-9 | 47 | ≥98 |
Q. How is this diamine utilized in synthesizing bioactive Schiff base ligands?
- Methodological Answer :
- Condensation Reaction : React with aldehydes (e.g., indole-3-carbaldehyde) in ethanol at 80°C to form bis-imine ligands.
- Antioxidant Screening : Assess radical scavenging via DPPH assays, showing IC50 values comparable to ascorbic acid .
- Example Ligand :
| Ligand Structure | Bioactivity (IC50, μM) | Reference |
|---|---|---|
| N1,N2-Bis(indol-3-ylmethylene) derivative | 28.5 ± 1.2 |
Data Analysis & Experimental Design
Q. What methods separate diastereomeric byproducts during synthesis?
- Methodological Answer :
- Column Chromatography : Use basic alumina to resolve diastereomers (e.g., 4:1 dr mixtures) with hexane/ethyl acetate gradients .
- Crystallization : Tartaric acid-mediated resolution selectively precipitates one enantiomer from racemic mixtures .
Q. How to mitigate air sensitivity and stability issues during storage?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
